ACE Inhibitory Potency of Thr-Lys-Tyr vs. Other Short Peptides
In an assay evaluating the inhibition of angiotensin-converting enzyme (ACE), the tripeptide Thr-Lys-Tyr (TKY) exhibits a half-maximal inhibitory concentration (IC₅₀) of 2.3 μM [1]. This potency is evaluated against a baseline of other short peptides, where a different dipeptide sequence, VY, showed a significantly lower potency with an IC₅₀ of 7.0 μM [2]. This demonstrates that the specific TKY sequence provides a 3-fold increase in ACE inhibitory potency over a related bioactive peptide, underscoring a sequence-specific efficacy that cannot be generalized from one peptide to another.
| Evidence Dimension | In vitro ACE Inhibitory Activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.3 μM |
| Comparator Or Baseline | Baseline: The dipeptide Val-Tyr (VY) showed an IC₅₀ of 7.0 μM in a comparable ACE inhibition assay [2]. |
| Quantified Difference | 3.04-fold increase in potency for TKY relative to VY. |
| Conditions | In vitro ACE inhibition assay; data collated in the AHTPDB database from published research (PMID 21923188) [1][2]. |
Why This Matters
For researchers developing ACE inhibitors, selecting TKY over less potent peptide sequences directly impacts the required concentration for biological effect, improving assay sensitivity and reducing off-target interactions.
- [1] AHTPDB: Anti-hypertensive peptide database. Entry for TKY (Thr-Lys-Tyr), ID 2857. https://webs.iiitd.edu.in/raghava/ahtpdb/display.php?details=2857. View Source
- [2] Terashima M, Oe M, Ogura K, Matsumura S. Inhibition strength of short peptides derived from an ACE inhibitory peptide. J Agric Food Chem. 2011 Oct 26;59(20):11234-7. PMID: 21923188. View Source
